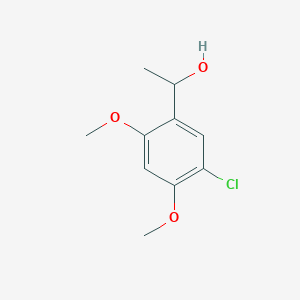
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethan-1-ol moiety
Métodos De Preparación
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol . The reaction conditions typically include stirring the mixture at room temperature for several hours until the desired product is obtained.
Industrial production methods may involve more scalable approaches, such as catalytic hydrogenation of the corresponding ketone derivative under controlled conditions. This method ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific biological pathways.
Biological Studies: The compound is employed in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets . For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparación Con Compuestos Similares
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol can be compared with similar compounds, such as:
1-(3,4-Dimethoxyphenyl)ethanone: This compound lacks the chloro group, which may result in different chemical reactivity and biological activity.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: This compound has a similar structure but differs in the position of the chloro and methoxy groups, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C10H13ClO3 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
1-(5-chloro-2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6,12H,1-3H3 |
Clave InChI |
IMTBCHYABOCEOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1OC)OC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
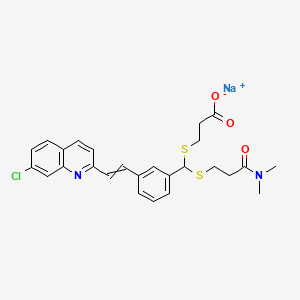
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
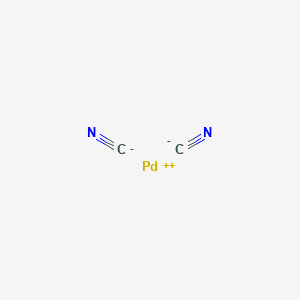
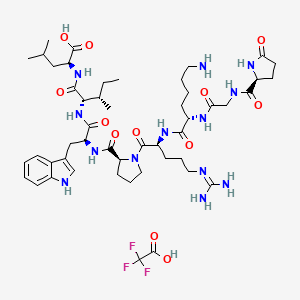

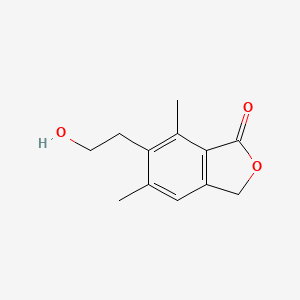


![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
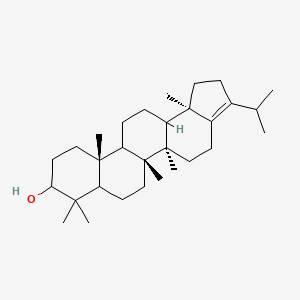
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
